1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Overview
Description
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: The nitro group can be introduced using a nitrating agent such as nitric acid.
Acylation: The butanoyl group can be added through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Acylation and Alkylation: The pyrazole ring can undergo further acylation or alkylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Acylation: Acyl chlorides, Lewis acids as catalysts.
Major Products
Reduction of the nitro group: 4-chloro-3,5-dimethyl-1-[4-(4-amino-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole.
Substitution of chlorine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, pyrazole ring, and acyl chain may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1,5-dimethyl-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features.
4-chloro-3,5-dinitropyrazole: Shares the pyrazole ring and chlorine substitution but has different functional groups.
Uniqueness
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a butanoyl chain attached to the pyrazole ring sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-nitropyrazol-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O3/c1-8-12(13)9(2)17(15-8)11(19)4-3-5-16-7-10(6-14-16)18(20)21/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZZPTBSNISTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CCCN2C=C(C=N2)[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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